(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid
Overview
Description
The description of a chemical compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reaction, the products formed, and the conditions under which the reaction occurs are all part of this analysis .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give important information about how the compound behaves under different conditions .Scientific Research Applications
Synthesis and Chemical Transformations
(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid plays a significant role in organic synthesis, serving as a precursor for various chemical transformations. A method has been developed for converting carboxy groups into 4,6-dimethoxy-1,3,5-triazines, with applications towards creating potential antifungal products. This method has been specifically applied to N-benzylpyroglutamic acids, showcasing the versatility of (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid in synthesizing complex molecules (Oudir et al., 2006).
Drug Development and Molecular Studies
This compound is also integral in drug development, particularly in the synthesis of novel molecules with significant biological activities. For instance, it has been used in the creation of polysubstituted pyrrolidines linked to 1,2,3-triazoles with potential anti-proliferative activity against human prostate cancer cells. These studies not only highlight the compound's role in synthesizing new molecules but also its contribution to understanding molecular structures and interactions (Ince et al., 2020).
Enantioselective Syntheses
The compound's significance extends to enantioselective synthesis, where it is utilized to create molecules with specific chirality. This is crucial in the pharmaceutical industry, where the chirality of a molecule can determine its efficacy and safety. An example includes the diastereoselective synthesis of potential therapeutic agents for idiopathic pulmonary fibrosis, demonstrating the compound's role in producing enantiomerically pure substances (Anderson et al., 2016).
Biotransformations and Organic Synthesis
Moreover, (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid is employed in biotransformations, showcasing its biotechnological applications. It serves as a substrate for producing enantiomerically pure compounds through microbial catalysis, underscoring its importance in environmentally friendly chemical synthesis and the development of new methodologies in organic synthesis (Chen et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-4,4-dimethylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNWSJQJILLEBS-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](NC1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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